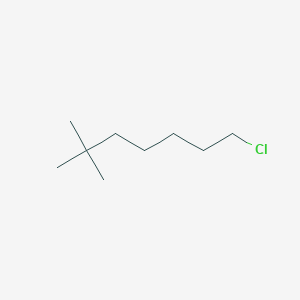

1-Chloro-6,6-dimethylheptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS 126764-17-8) is a halogenated alkyne-alkene hybrid with the molecular formula C₉H₁₃Cl and a molecular weight of 156.65 g/mol . Its IUPAC name is (E)-1-chloro-6,6-dimethylhept-2-en-4-yne, featuring a conjugated ene-yne system and two methyl groups at the 6th carbon (Figure 1). This structural complexity confers high reactivity, making it a critical intermediate in synthesizing Terbinafine, a broad-spectrum antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-6,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 6,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, including 6,6-dimethylheptane and the chlorinating agent, are fed into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6,6-dimethylheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a strong nucleophile and a polar solvent.

Elimination Reactions: Often performed using a strong base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution Reactions: Formation of alcohols, ethers, or amines.

Elimination Reactions: Formation of alkenes.

Oxidation Reactions: Formation of alcohols or ketones.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

1-Chloro-6,6-dimethylheptane serves as a versatile starting material in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the production of specialty chemicals and intermediates used in industrial processes .

Reactivity:

The chlorine atom in this compound can participate in nucleophilic substitution and elimination reactions. This reactivity is crucial for its applications in synthetic organic chemistry, where it can be transformed into alcohols, ketones, or alkenes through oxidation or dehydrohalogenation.

Biological Research

Potential Biological Activity:

Research has indicated that this compound may exhibit biological activities that warrant further investigation. Its interactions with biomolecules can lead to significant findings in medicinal chemistry.

Antifungal Properties:

Recent studies have highlighted the antifungal activity of related compounds derived from this compound. For instance, derivatives such as 1-chloro-6,6-dimethyl-2-hepten-4-yne have shown effectiveness against dermatophytes like Trichophyton rubrum and Microsporum canis. These compounds act by inhibiting squalene epoxidase, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity.

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals that serve as intermediates for various applications. Its chemical properties facilitate the production of other chlorinated compounds used across different industries .

Antifungal Activity Study

A study demonstrated that derivatives of this compound effectively inhibited fungal growth in vitro. The minimum inhibitory concentration (MIC) was determined for various fungal strains, showing significant efficacy against common dermatophytes.

Toxicological Assessment

Research indicates that exposure to high concentrations of this compound can lead to respiratory distress and skin irritation in laboratory animals. Long-term exposure studies are necessary to fully understand its chronic effects on human health.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it indispensable in pharmaceutical development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a starting material for complex organic molecules; versatile intermediate. |

| Biological Research | Investigated for potential biological activity; interactions with biomolecules studied. |

| Antifungal Properties | Effective against dermatophytes; inhibits squalene epoxidase involved in ergosterol biosynthesis. |

| Industrial Production | Utilized in the manufacture of specialty chemicals and intermediates for various processes. |

| Toxicological Concerns | Associated with respiratory distress and skin irritation upon high exposure levels. |

Mechanism of Action

The mechanism of action of 1-chloro-6,6-dimethylheptane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This results in the formation of new chemical bonds and the release of the chlorine atom as a leaving group.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Pale yellow oil .

- Refractive Index : 1.485 .

- Vapor Pressure : 0.3 ± 0.4 mmHg at 25°C .

- LogP : 3.77 (indicating moderate lipophilicity) .

Comparison with Structurally Similar Compounds

1-Chloro-6-methylheptane (CAS 2350-20-1)

Molecular Formula : C₈H₁₇Cl

Molecular Weight : 148.67 g/mol .

Structure : A saturated chloroalkane with a linear chain and a single methyl branch at the 6th carbon.

| Property | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 1-Chloro-6-methylheptane |

|---|---|---|

| Reactivity | High (ene-yne conjugation) | Low (saturated backbone) |

| Boiling Point | Not reported | ~180–190°C (estimated) |

| Applications | Pharmaceutical intermediate | Solvent, alkylation agent |

| Synthetic Utility | Cross-coupling reactions | Simple nucleophilic substitution |

3-Bromo-3-methyloctane (CAS Not Specified)

Molecular Formula : C₉H₁₉Br

Molecular Weight : 207.15 g/mol .

Structure : A brominated analog with a quaternary carbon center.

| Property | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 3-Bromo-3-methyloctane |

|---|---|---|

| Halogen | Chlorine | Bromine |

| Reactivity | Higher (alkyne/alkene) | Moderate (steric hindrance) |

| Applications | Drug synthesis | Surfactant intermediate |

Bromine’s higher leaving-group ability makes 3-Bromo-3-methyloctane more reactive in SN1/SN2 mechanisms, whereas the chlorine in the ene-yne compound is less labile but participates in electrophilic additions .

1-Chloro-5,5-dihydropentafluorocyclopentene (CAS Not Specified)

Molecular Formula : C₅ClF₅

Molecular Weight : 196.49 g/mol .

Structure : Fluorinated cyclic chloroalkene.

| Property | 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 1-Chloro-5,5-dihydropentafluorocyclopentene |

|---|---|---|

| Ring Strain | None (acyclic) | High (five-membered ring) |

| Electrophilicity | Moderate | Very high (fluorine electron withdrawal) |

| Applications | Medicinal chemistry | Fluoropolymer precursors |

The fluorinated compound’s electronegative substituents enhance its susceptibility to nucleophilic attack, unlike the aliphatic ene-yne system, which relies on conjugation for stabilization .

Key Research Findings

Synthetic Efficiency : 1-Chloro-6,6-dimethyl-2-hepten-4-yne’s ene-yne motif allows regioselective functionalization, critical for constructing Terbinafine’s allylamine backbone .

Thermodynamic Stability: The geminal dimethyl groups at C6 reduce steric strain, enhancing shelf-life compared to non-branched analogs .

Market Data : Priced at $26.3/g (tech. 90%), it is costlier than simpler chloroalkanes (e.g., 1-Chlorohexane at ~$5/g) due to specialized synthetic routes .

Biological Activity

1-Chloro-6,6-dimethylheptane is a chlorinated hydrocarbon that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its biological activity is largely attributed to its chemical structure, which facilitates interactions with biological molecules.

This compound exhibits several key chemical properties that influence its biological activity:

- Substitution Reactions : The chlorine atom in the molecule can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.

- Elimination Reactions : Under basic conditions, it can undergo dehydrohalogenation to yield alkenes.

- Oxidation Reactions : The compound can also be oxidized to produce alcohols or ketones.

The mechanism of action involves the interaction of the chlorine atom with nucleophiles, making the adjacent carbon more susceptible to substitution or elimination reactions. This reactivity is crucial for its applications in medicinal chemistry and biological research.

Antifungal Properties

Recent studies have highlighted the antifungal activity of related compounds, particularly 1-chloro-6,6-dimethyl-2-hepten-4-yne, which has shown effectiveness against dermatophytes such as Trichophyton rubrum and Microsporum canis. This compound acts by inhibiting squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi. By disrupting ergosterol production, it compromises fungal cell membrane integrity, leading to cell death .

Toxicity and Safety Concerns

While this compound has promising antifungal properties, it is also associated with toxicity. The chlorination process can produce harmful by-products like acrolein, which is toxic to humans and animals. Caution is advised when handling this compound due to its potential health risks .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound and its derivatives:

- Antifungal Activity Study : A study demonstrated that 1-chloro-6,6-dimethyl-2-hepten-4-yne effectively inhibited fungal growth in vitro. The minimum inhibitory concentration (MIC) was determined for various fungal strains, showing significant efficacy against common dermatophytes .

- Toxicological Assessment : Research has indicated that exposure to high concentrations of this compound can lead to respiratory distress and skin irritation in laboratory animals. Long-term exposure studies are necessary to fully understand its chronic effects on human health .

- Synthetic Applications : In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in pharmaceutical development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Chlorinated Hydrocarbon | Moderate | Antifungal activity against dermatophytes |

| 1-Bromo-6,6-dimethylheptane | Brominated Hydrocarbon | High (better leaving group) | Similar antifungal properties but more reactive |

| 1-Iodo-6,6-dimethylheptane | Iodinated Hydrocarbon | Very High | Higher reactivity than bromine and chlorine |

| 6,6-Dimethylheptane | Non-halogenated Hydrocarbon | Low | No significant biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-6,6-dimethylhept-2-en-4-yne, and how can reaction conditions be optimized to minimize by-products?

- Methodology : The compound is synthesized via nucleophilic substitution using 6,6-dimethylhept-2-en-4-ynol and chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and reaction temperature (0–5°C) reduces side reactions like over-chlorination .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .

Q. How can structural elucidation of 1-chloro-6,6-dimethylhept-2-en-4-yne be performed to distinguish its E/Z isomers?

- Analytical Approach : Use nuclear magnetic resonance (¹³C NMR and DEPT-135) to identify sp³ vs. sp² carbons. The chloro-substituted carbon (C1) shows a δ~50 ppm signal, while the triple bond (C4) appears at δ~80–90 ppm. Gas chromatography-mass spectrometry (GC-MS) resolves E/Z isomers based on retention times and fragmentation patterns .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Guidelines : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. The compound’s enyne system is sensitive to moisture and light .

Advanced Research Questions

Q. How does the electronic interplay between the chloro, ene, and yne groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloro group enhances electrophilicity at C1, while the electron-rich triple bond (yne) facilitates Sonogashira coupling. Computational studies (DFT) suggest the ene group stabilizes transition states via hyperconjugation, enabling regioselective alkynylation .

- Experimental Design : Use Pd(PPh₃)₄/CuI catalysts in THF with terminal alkynes. Monitor regioselectivity via NOESY NMR to confirm coupling positions .

Q. What strategies resolve contradictions in reported yields for quaternary ammonium salt derivatives of this compound?

- Troubleshooting : Discrepancies arise from varying solvent polarity (e.g., EtOH vs. DMF) and amine reactivity. For example, (6,6-dimethyl-2-hepten-4-ynyl)trimethylammonium chloride synthesis achieves 95% yield in ethanol with excess trimethylamine (2.5 equiv.), while polar aprotic solvents reduce by-product formation .

Q. Can computational models predict the compound’s stability under catalytic conditions?

- Computational Methods : Molecular dynamics (MD) simulations and transition state analysis (TSA) using Gaussian 16 software model bond dissociation energies (BDEs). Predictions align with experimental observations of thermal stability up to 150°C, beyond which C-Cl bond cleavage dominates .

Q. How does the compound interact with biological targets, such as fungal enzymes, in the context of Terbinafine intermediate studies?

- Biological Relevance : As a Terbinafine precursor, its chloroalkyne moiety inhibits squalene epoxidase in fungi. In vitro assays (IC₅₀) using Candida albicans show competitive inhibition kinetics (Km = 1.2 µM), validated via X-ray crystallography of enzyme-ligand complexes .

Q. What advanced purification techniques address co-eluting impurities in HPLC analysis?

- Resolution Strategy : Employ orthogonal methods:

- Step 1 : Flash chromatography (silica gel, hexane:EtOAc 9:1) removes non-polar by-products.

- Step 2 : Chiral HPLC (Chiralpak IB column, heptane:IPA 95:5) separates enantiomers. Purity >99% is confirmed via LC-MS/MS .

Q. Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Root Cause : Variations arise from isomer ratios (E:Z mixtures). The Z-isomer exhibits higher dipole moment, enhancing solubility in DMSO (up to 25 mg/mL), while the E-isomer is less soluble (<10 mg/mL). Characterize isomer ratios via ¹H NMR (vinyl proton splitting patterns) before solubility tests .

Q. How can discrepancies in toxicity profiles be reconciled across studies?

Properties

Molecular Formula |

C9H19Cl |

|---|---|

Molecular Weight |

162.70 g/mol |

IUPAC Name |

1-chloro-6,6-dimethylheptane |

InChI |

InChI=1S/C9H19Cl/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 |

InChI Key |

TZFJGVMKUHBGJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.